molecular formula C18H28N6O B2731685 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1021122-53-1

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide

Cat. No. B2731685
CAS RN: 1021122-53-1
M. Wt: 344.463
InChI Key: PVNLIYPAYVERPL-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide, commonly known as APY-003, is a novel compound that has been synthesized for its potential use in scientific research.

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Research on Pyrazolo[1,5-a]pyrimidines : A study conducted by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines, which share structural similarities with the compound , found that certain derivatives exhibited significant anti-inflammatory properties without causing ulcerogenic activity (Auzzi et al., 1983).

2. Anticancer and Anti-Lipoxygenase Agents

  • Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives which demonstrated anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

3. Antimicrobial Activity

  • Novel Pyrazolo[3,4-d]pyrimidin Derivatives : A study by Khobragade et al. (2010) focused on the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which showed significant antimicrobial activity (Khobragade et al., 2010).

4. Antitubercular Properties

  • Homopiperazine-Pyrimidine-Pyrazole Hybrids : A study by Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids, revealing promising antitubercular activity in vitro against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).

5. Synthesis for Biological Evaluation

  • Pyrazole Derivatives : Hafez et al. (2016) worked on synthesizing novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited potential as antimicrobial and anticancer agents (Hafez et al., 2016).

properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c1-14(2)11-16(25)19-7-10-24-18-15(12-22-24)17(20-13-21-18)23-8-5-3-4-6-9-23/h12-14H,3-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLIYPAYVERPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide

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